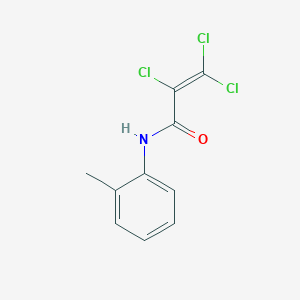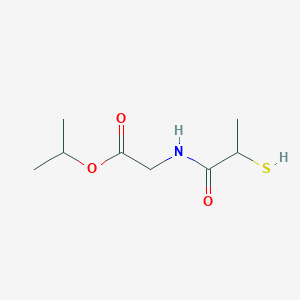
Propan-2-yl 2-(2-sulfanylpropanamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 2-(2-sulfanylpropanamido)acetate, also known as isopropyl (2-mercaptopropanoyl)glycinate, is a chemical compound with the molecular formula C8H15NO3S . It has a molecular weight of 205.28 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H15NO3S/c1-5(2)12-7(10)4-9-8(11)6(3)13/h5-6,13H,4H2,1-3H3,(H,9,11) . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Solvation Theory and Chemical Interactions
Research on the enthalpies of transfer of various solutes, including propan-2-ol derivatives, from acetonitrile to methanol mixtures, sheds light on their solvation behaviors. These studies are crucial for understanding solvent-solute interactions, which are fundamental in chemical synthesis and material science. The findings indicate that most solutes interact more strongly with methanol than with acetonitrile, pointing to the importance of selecting appropriate solvents for chemical reactions and material processing (Costigan et al., 1991).
Catalytic Applications
The catalytic conversion of propan-2-ol on carbon catalysts has been studied to understand its decomposition pathways. These insights are crucial for industrial applications, such as the synthesis of chemicals and fuels. The research highlights the importance of surface chemistry in catalysis and offers a pathway to designing more efficient catalysts (Szymański & Rychlicki, 1993).
Material Science and Drug Delivery
Studies on chitosan/xanthan gum-based hydrogels for drug delivery systems demonstrate the potential of propan-2-ol derivatives in creating materials for controlled release of drugs. These hydrogels, which can encapsulate and release drugs in a controlled manner, are of significant interest for pharmaceutical applications, especially in improving the efficacy and safety profiles of medications (Malik et al., 2020).
Chemical Synthesis and Reactivity
Research into the synthesis and reactivity of compounds related to Propan-2-yl 2-(2-sulfanylpropanamido)acetate, such as the study on the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters, offers insights into new synthetic pathways. These pathways are crucial for the development of novel compounds with potential applications in medicine and industry (Tarasova et al., 2019).
Environmental Applications
The conversion of Propan-2-ol on zeolites highlights its role in environmental applications, such as pollution control and the synthesis of environmentally friendly products. This research provides valuable insights into the use of zeolites for the efficient conversion of organic compounds, which is critical for environmental protection and sustainability (Hunger & Horvath, 1997).
Propiedades
IUPAC Name |
propan-2-yl 2-(2-sulfanylpropanoylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-5(2)12-7(10)4-9-8(11)6(3)13/h5-6,13H,4H2,1-3H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXNPIVUXOFKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CNC(=O)C(C)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-ethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2563667.png)
![2-chloro-N-{1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B2563668.png)

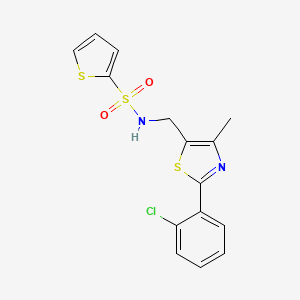

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2563673.png)


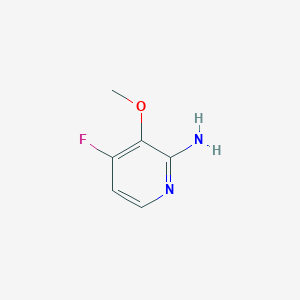
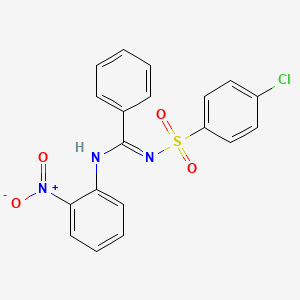
![4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2563684.png)
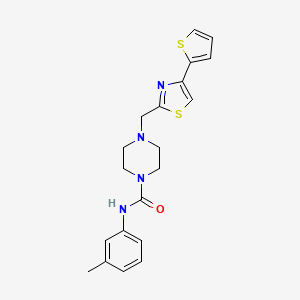
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(4-fluorophenyl)butanamide](/img/structure/B2563686.png)
